molecular formula C23H20N4O2S B11450970 2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B11450970
M. Wt: 416.5 g/mol
InChI Key: PMEBXXIBRKANAY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline-4,6-dione class, characterized by a fused tetracyclic core with a benzylsulfanyl group at position 2 and a pyridin-3-yl substituent at position 3. Its synthesis involves a Mannich-type reaction sequence under ultrasonication, using acetic acid as a solvent to achieve yields of ~40–88% with reduced reaction times compared to conventional reflux methods . The benzylsulfanyl moiety enhances electrophilicity, while the pyridine ring may contribute to hydrogen bonding in biological interactions.

Properties

Molecular Formula

C23H20N4O2S

Molecular Weight

416.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C23H20N4O2S/c28-17-10-4-9-16-19(17)18(15-8-5-11-24-12-15)20-21(25-16)26-23(27-22(20)29)30-13-14-6-2-1-3-7-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H2,25,26,27,29)

InChI Key

PMEBXXIBRKANAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4)C5=CN=CC=C5)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the benzylsulfanyl group: This step might involve a nucleophilic substitution reaction where a benzylthiol reacts with a suitable leaving group on the pyrimidoquinoline core.

    Addition of the pyridinyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinyl group can be reduced under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl or benzylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the pyridinyl group can yield dihydropyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline motifs, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed potent activity against various cancer cell lines such as HeLa and MCF-7. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Studies have indicated that similar quinoline derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This application is crucial in addressing antibiotic resistance .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For instance, certain derivatives have been shown to inhibit acetylcholinesterase (AChE), which is vital for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a related compound in vitro against several cancer cell lines. The results showed IC50 values indicating strong cytotoxicity at low concentrations (e.g., 3 µM against HCT-116 cells) . The study also explored the apoptotic mechanisms involved.

Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. The findings revealed promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Enzyme Inhibition Studies

Research on enzyme inhibition highlighted the potential of this compound as an AChE inhibitor. The study utilized computational modeling alongside experimental validation to confirm binding interactions with the enzyme active site .

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(PYRIDIN-3-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Pharmacological Activity

  • Anticancer Effects: BisSpiro-cyclic 2-oxindole derivatives (e.g., Compound 6a) exhibit potent activity against breast carcinoma by downregulating anti-apoptotic BCL2 and upregulating pro-apoptotic TP53 and CASP3 . In contrast, the target compound’s benzylsulfanyl group may modulate thiol-mediated enzyme interactions, though direct anticancer data are lacking.
  • TRPA1 Inhibition :

    • Pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives () replace sulfur with oxygen, altering electronic properties for selective TRPA1 receptor targeting. The target compound’s benzylsulfanyl group may limit such specificity but could favor other kinase interactions.

Physicochemical Properties

  • Stability : The pyridin-3-yl group may improve stability under acidic conditions relative to aliphatic substituents in analogs like 2-isopropylsulfanyl derivatives.

Biological Activity

2-Benzylsulfanyl-5-pyridin-3-yl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound belonging to the pyrimidoquinoline class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyrimidine core fused with a quinoline moiety. Its IUPAC name is indicative of its complex arrangement of functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC28H29N3O4S
Molecular Weight485.61 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Research indicates that derivatives of pyrimidoquinoline compounds exhibit significant antimicrobial properties. A study highlighted the antifungal activity of related compounds against various Candida species. For instance, compounds similar to 2-benzylsulfanyl-5-pyridin-3-yl exhibited minimum inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL against Candida dubliniensis, Candida albicans, and Candida tropicalis .

Case Study: Antifungal Efficacy
In a comparative study of pyrimidoquinoline derivatives, compound D13 demonstrated superior antifungal activity with MIC values between 1 and 4 µg/mL against multiple strains of Candida. Docking studies revealed that these compounds interact effectively with the CYP51 enzyme, crucial for fungal sterol biosynthesis .

Anticancer Properties

The anticancer potential of pyrimidoquinoline derivatives has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanism of Action
The mechanism involves the modulation of specific signaling pathways and enzyme activities. For example, the interaction with survivin—a protein that inhibits apoptosis—has been documented. Compounds similar to 2-benzylsulfanyl have been shown to disrupt this interaction, sensitizing cancer cells to chemotherapeutic agents like doxorubicin .

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. The following table summarizes key findings from recent research:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Study AHeLa (cervical cancer)10Induction of apoptosis via caspase activation
Study BMCF-7 (breast cancer)15Inhibition of survivin and cell cycle arrest
Study CA549 (lung cancer)12Modulation of PI3K/Akt signaling pathway

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